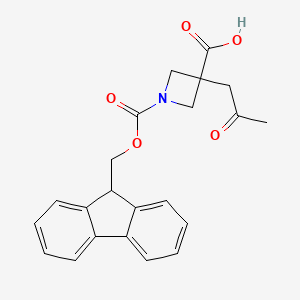
1-ethyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound is also known as DPPEA, and it has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Cytotoxic Activity in Cancer Research :
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, similar in structure to the requested compound, have shown significant cytotoxic activity against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds demonstrated potent cytotoxicity with IC(50) values less than 10 nM and were effective in vivo against colon tumors in mice (Deady et al., 2003).
Development of Polyfunctional Fused Heterocyclic Compounds :
- Research has been conducted on the synthesis of polyfunctional fused heterocyclic compounds involving similar chemical structures. These compounds have potential applications in medicinal chemistry and drug design due to their unique structural characteristics (Hassaneen et al., 2003).
Synthesis of Novel Thiadiazepino-Purine Ring Systems :
- The synthesis of new thiadiazepino-purine ring systems has been explored, starting from compounds structurally related to the requested molecule. These novel ring systems could have potential applications in pharmaceutical research (Hesek & Rybár, 1994).
Applications in Fluorescent Materials and Cell Imaging :
- Certain derivatives with structures similar to the requested compound have been used to synthesize materials with aggregation-induced emission characteristics. These materials have applications in fluorescent sensors, acid/base-induced solid-state fluorescence switching, and cell imaging (Lei et al., 2016).
Development of Fluorescent Sensors and Photophysical Studies :
- Research into the synthesis and characterization of novel compounds structurally similar to the requested molecule has been conducted. These studies have examined their potential as fluorescent sensors, with a focus on the effects of pH and metal ions on fluorescence intensity (Staneva et al., 2020).
Investigations in Intermolecular Interactions and Crystal Structure Analysis :
- Detailed quantitative studies have been performed on the intermolecular interactions present in compounds structurally related to the requested molecule. These studies provide insights into the crystal packing and potential applications in material design (Shukla et al., 2020).
properties
IUPAC Name |
1-ethyl-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-22-15(23)13-14(21(3)17(22)24)19-16(20(13)2)18-11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKTMFRJFXZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NCCC3=CC=CC=C3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)
![Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2476274.png)



![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)
![2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2476279.png)
![2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2476280.png)
![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)